molecular formula C18H22O9 B3028065 Methyl 5-O-feruloylquinate CAS No. 154461-64-0

Methyl 5-O-feruloylquinate

Cat. No.: B3028065
CAS No.: 154461-64-0
M. Wt: 382.4 g/mol
InChI Key: CPYDMLXRLHYXSV-JZAYIOOCSA-N
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Description

Methyl 5-O-feruloylquinate is a natural compound with the chemical formula C18H22O9. It belongs to the class of phenylpropanoids and is characterized by its unique structure. The compound is also known as methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate . Its molecular weight is approximately 382.4 g/mol.


Synthesis Analysis

The synthesis of this compound involves the esterification of ferulic acid with methanol. This reaction results in the formation of the methyl ester of 5-O-feruloylquinate. The compound can be isolated from natural sources, such as the barks of Phellodendron amurense .


Molecular Structure Analysis

The chemical structure of this compound consists of a cyclohexane ring with three hydroxyl groups (1, 3, and 4 positions) and an esterified carboxyl group at the 5-position. Additionally, it contains a phenyl group (4-hydroxy-3-methoxyphenyl) attached to the cyclohexane ring via a double bond. The detailed 3D structure can be visualized for better understanding .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Methyl 5-O-feruloylquinate and its derivatives, significant in the context of coffee beans, have been synthesized through an optimized process involving Knoevenagel condensation. This synthesis is compatible with the preparation of potential human metabolites of these compounds (Smarrito et al., 2008).
  • Metabolic Studies : The study of feruloylquinic acids' metabolism revealed insights into their phase II metabolism, highlighting the significance of sulfation as a major metabolic pathway in humans for these compounds (Menozzi-Smarrito et al., 2011).

Biological Activities

  • Antioxidant and Anti-inflammatory Properties : A study identified compounds, including 5-O-feruloylquinic acid, exhibiting significant antioxidant and anti-inflammatory activities. These findings underscore their potential therapeutic applications (Znati et al., 2014).
  • Inhibitory Effect on Melanogenesis : Research on Prunus mume flower buds discovered that acylated quinic acid analogs, including methyl esters of 5-O-feruloylquinic acid, significantly inhibit melanogenesis, suggesting their use in treating skin disorders (Nakamura et al., 2013).
  • Peroxidase-Catalyzed Oxidation : this compound was used in a study to simulate the fate of feruloyl esters in the primary cell wall, providing insights into the biochemical processes in plant cell walls (Wallace & Fry, 1995).
  • Gastric Absorption and Metabolism : A study on the absorption and metabolism of chlorogenic acids in gastric epithelial monolayers highlighted the gastric absorption of feruloylquinic acids, revealing their potential impact on health (Farrell et al., 2011).
  • Anti-AIV (H5N1) Activity : Compounds including this compound isolated from Stemona japonica showed moderate inhibitory effects against AIV (H5N1) in vitro, suggesting their potential in antiviral applications (Ge et al., 2007).

Methodological Advances

  • Spectroscopic Characterization : A study developed methods using liquid chromatography-tandem mass spectrometry for identifying and characterizing methyl quinates, aiding in the analytical assessment of these compounds (Jaiswal & Kuhnert, 2011).
  • Quantitative Measurement Techniques : Techniques for the quantitative determination of feruloylquinic acids in coffee beans have been developed, providing a framework for analyzing these compounds in various matrices (Clifford & Wight, 1976).

Other Applications

  • Platelet Lipoxygenase Inhibitors : this compound, identified from Ponkan fruit, exhibited inhibitory activity against rat platelet 12-lipoxygenase, suggesting its potential in cardiovascular health (Nogata et al., 2001).
  • Synthesis as Substrate for Enzyme Activity Assessment : this compound was synthesized for use as a substrate to assess feruloyl esterase activity, highlighting its role in biochemical research (Hatfield et al., 1991).

Properties

IUPAC Name

methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3/b6-4+/t12-,14-,16+,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYDMLXRLHYXSV-JZAYIOOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-O-feruloylquinate
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Methyl 5-O-feruloylquinate
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Methyl 5-O-feruloylquinate
Reactant of Route 4
Methyl 5-O-feruloylquinate
Reactant of Route 5
Methyl 5-O-feruloylquinate
Reactant of Route 6
Methyl 5-O-feruloylquinate

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